In Vitro Antiproliferative Potency of TriN2755 vs. Temozolomide in Colon Carcinoma SW-480 Cells
A direct head-to-head comparison in the SW-480 colon carcinoma cell line demonstrated that TriN2755 exhibits an in vitro IC50 of >3 mM, compared to 1.2 mM for temozolomide (TEM) and 1 mM for its active metabolite TriN3001 [1]. Although TriN2755 appears less potent in vitro—a common feature of prodrugs requiring metabolic activation—it achieved superior in vivo tumor growth inhibition in the same xenograft model, underscoring the importance of evaluating this compound in metabolically competent systems rather than relying on isolated cell-based potency metrics [1].
| Evidence Dimension | Half-maximal inhibitory concentration (IC50) against SW-480 colon carcinoma cells in vitro |
|---|---|
| Target Compound Data | TriN2755 IC50 >3 mM |
| Comparator Or Baseline | Temozolomide (TEM) IC50 = 1.2 mM; TriN3001 (active metabolite) IC50 = 1 mM |
| Quantified Difference | TriN2755 IC50 is >2.5-fold higher than temozolomide (indicating prodrug status requiring metabolic activation for conversion to the more potent TriN3001 species) |
| Conditions | SW-480 human colon carcinoma cell line, in vitro proliferation assay (specific assay duration and endpoint as per AACR abstract C119) |
Why This Matters
This direct comparison confirms that TriN2755 is a prodrug whose in vitro potency underestimates in vivo activity; procurement decisions must not be based solely on cell-free or single-cell IC50 comparisons, as temozolomide would appear artificially superior without considering metabolic context.
- [1] Hilger RA, Luetscher N, Wegener T, Scheulen ME, Ludwig G, Ramachandran B. Abstract C119: Depletion of O6-methylguanine DNA methyltransferase (MGMT) by TriN3001 leads to remission in SW-480 xenograft mice. Molecular Cancer Therapeutics. 2011;10(11_Supplement):C119. doi:10.1158/1535-7163.targ-11-c119. View Source
